

Physical properties of different copper sulfate hydrates

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Copper sulfate*

Cat. No.: *B158482*

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of Different **Copper Sulfate** Hydrates

Authored by: Senior Application Scientist Introduction

Copper(II) sulfate is an inorganic compound that exists in various forms, differing in their degree of hydration.^[1] These differences in water content lead to distinct physical and chemical properties, making each hydrate suitable for specific applications across research, agriculture, and industry.^{[2][3]} This guide provides a comprehensive overview of the physical properties of the most common **copper sulfate** hydrates: pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$), trihydrate ($\text{CuSO}_4 \cdot 3\text{H}_2\text{O}$), monohydrate ($\text{CuSO}_4 \cdot \text{H}_2\text{O}$), and the anhydrous form (CuSO_4). Understanding these properties is critical for researchers, scientists, and drug development professionals in optimizing their experimental and manufacturing processes.

The most commonly encountered form is the pentahydrate, known for its vibrant blue color, while the anhydrous form is a white powder.^[4] The transition between these hydrated states is a classic example of a reversible hydration/dehydration reaction, often utilized in educational settings to demonstrate principles of chemical equilibrium.^[5]

Comparative Physical Properties

The physical characteristics of **copper sulfate** hydrates are fundamentally dictated by the number of water molecules integrated into their crystal structure. These water molecules, or

"water of crystallization," influence properties ranging from color and crystal structure to density and thermal stability.

Color and Appearance

The striking color change between the hydrated and anhydrous forms of **copper sulfate** is one of its most notable features.

- **Copper Sulfate** Pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$): Appears as large, bright blue or ultramarine triclinic crystals or blue granules.^{[6][7]} The blue color is a result of the water molecules acting as ligands around the central copper ion, leading to a d-d transition that emits blue light.^[4]
- **Copper Sulfate** Trihydrate ($\text{CuSO}_4 \cdot 3\text{H}_2\text{O}$): This intermediate hydrate also exhibits a blue color, though it is less commonly isolated and characterized in detail in readily available literature. It is a transient species during the dehydration of the pentahydrate.^[8]
- **Copper Sulfate** Monohydrate ($\text{CuSO}_4 \cdot \text{H}_2\text{O}$): This form is a light blue or grayish-white powder.^{[9][10]}
- Anhydrous **Copper Sulfate** (CuSO_4): In the complete absence of water of crystallization, it is a gray-white to light gray powder.^{[6][11]} Its white appearance is due to the lack of water ligands, preventing the d-d transition observed in the hydrated forms.^[4]

The hygroscopic nature of anhydrous **copper sulfate** makes it a useful drying agent; it readily absorbs moisture and reverts to the blue pentahydrate form.^[12]

Crystal Structure

The arrangement of atoms within the crystal lattice varies significantly among the different hydrates.

- **Copper Sulfate** Pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$): Possesses a triclinic crystal structure.^[6] In this structure, the copper ion is octahedrally coordinated, bound to four water ligands. These $[\text{Cu}(\text{H}_2\text{O})_4]^{2+}$ centers are linked by sulfate anions to form polymeric chains.^[1]
- **Copper Sulfate** Trihydrate ($\text{CuSO}_4 \cdot 3\text{H}_2\text{O}$): Has a monoclinic crystal structure.^[13]

- **Copper Sulfate** Monohydrate ($\text{CuSO}_4 \cdot \text{H}_2\text{O}$): Information on its specific crystal system is less consistently reported in general sources.
- Anhydrous **Copper Sulfate** (CuSO_4): Exhibits an orthorhombic crystal structure.[1][6]

Molar Mass and Density

The inclusion of water molecules directly impacts the molar mass and density of these compounds.

Hydrate Form	Chemical Formula	Molar Mass (g/mol)	Density (g/cm ³)
Pentahydrate	$\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$	249.69[7]	2.286[1]
Trihydrate	$\text{CuSO}_4 \cdot 3\text{H}_2\text{O}$	213.66[14]	Not readily available
Monohydrate	$\text{CuSO}_4 \cdot \text{H}_2\text{O}$	177.63[15]	Not readily available
Anhydrous	CuSO_4	159.61[2]	3.60[1]

Solubility

Copper sulfate is highly soluble in water, and its solubility is temperature-dependent. The dissolution of **copper sulfate** in water is an exothermic process.[11]

Temperature (°C)	Solubility of Pentahydrate (g/100 mL)
0	31.6[11]
10	27.5 (calculated from molality)[16]
20	32[11]
30	37.8 (calculated from molality)[16]
40	44.6[11]
60	61.8[11]
80	83.8[11]
100	203.3[11]

Note: Solubility data can vary slightly between sources. The values presented are a consensus from multiple references.

The presence of other solutes, such as sulfuric acid or sodium chloride, can affect the solubility of **copper sulfate**. For instance, the solubility of **copper sulfate** pentahydrate in seawater is lower than in fresh water due to the presence of salts.[17][18]

Thermal Stability and Decomposition

The hydrates of **copper sulfate** decompose upon heating, losing their water of crystallization in a stepwise manner. This process is a cornerstone for preparing the lower hydrates and the anhydrous form.

Thermal Decomposition Pathway of **Copper Sulfate** Pentahydrate:

Caption: Thermal decomposition of **copper sulfate** pentahydrate.

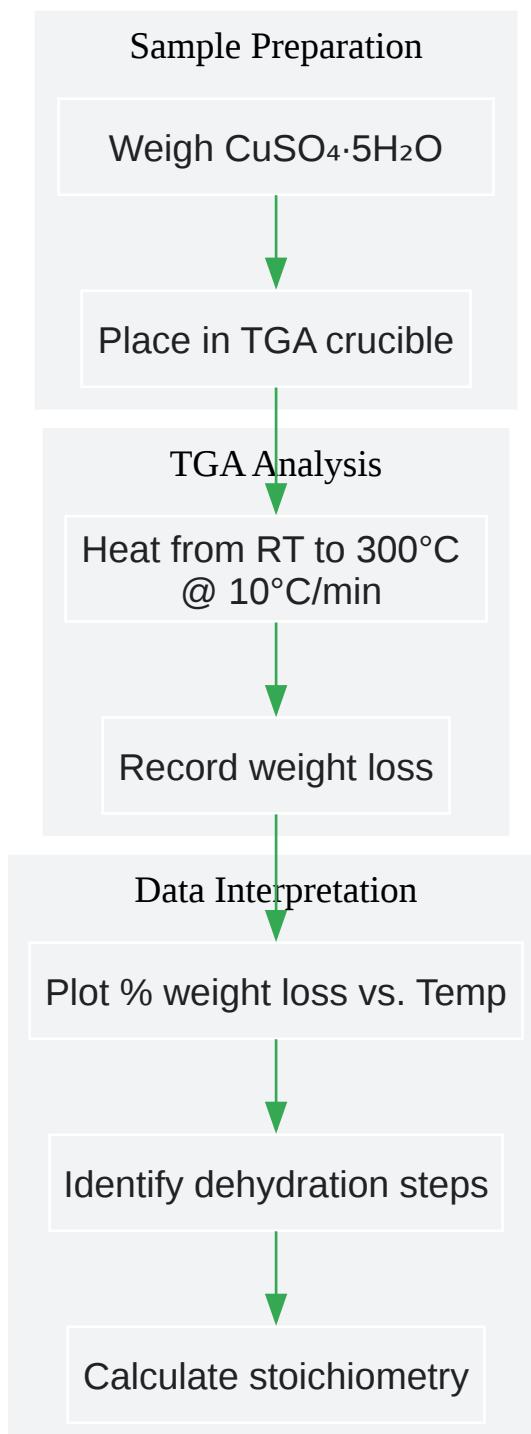
- Step 1: Upon heating to around 63°C, the pentahydrate loses two water molecules to form the trihydrate.[1] Some sources indicate this transition occurs closer to 100°C.
- Step 2: Further heating to approximately 109°C results in the loss of two more water molecules, yielding the monohydrate.[1]

- Step 3: The final water molecule is removed at about 200°C, forming anhydrous **copper sulfate**.[\[1\]](#)[\[11\]](#)
- Step 4: At temperatures exceeding 650°C, the anhydrous salt decomposes into cupric oxide (CuO) and sulfur trioxide (SO₃).[\[6\]](#)[\[11\]](#)

This multi-stage decomposition can be effectively studied using thermogravimetric analysis (TGA).[\[19\]](#)[\[20\]](#)

Experimental Protocols

Protocol 1: Determination of Water of Hydration by Thermogravimetric Analysis (TGA)


Objective: To quantify the water content in **copper sulfate** pentahydrate and observe the stepwise dehydration process.

Methodology:

- Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.
- Sample Preparation: Accurately weigh approximately 10-15 mg of **copper sulfate** pentahydrate into a TGA crucible.
- TGA Measurement:
 - Place the crucible in the TGA furnace.
 - Heat the sample from ambient temperature to 300°C at a constant heating rate of 10°C/min.
 - Use an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min.
- Data Analysis:
 - Plot the percentage weight loss as a function of temperature.

- Identify the distinct weight loss steps corresponding to the loss of water molecules.
- Calculate the theoretical weight loss for each dehydration step and compare it with the experimental data to confirm the stoichiometry of the hydrates formed.

Workflow for TGA Experiment:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for TGA of **copper sulfate** pentahydrate.

Protocol 2: Crystal Structure Analysis by X-Ray Diffraction (XRD)

Objective: To identify the crystal structure of different **copper sulfate** hydrates.

Methodology:

- Sample Preparation: Finely grind a small amount of the **copper sulfate** hydrate sample into a homogeneous powder.
- XRD Measurement:
 - Mount the powdered sample on a sample holder.
 - Place the holder in the X-ray diffractometer.
 - Scan the sample over a 2θ range of 10° to 80° using Cu K α radiation.
- Data Analysis:
 - Process the raw XRD data to obtain a diffraction pattern (intensity vs. 2θ).
 - Compare the peak positions and intensities with standard diffraction patterns from databases (e.g., ICDD) to identify the crystal phase. For example, **copper sulfate** pentahydrate typically shows a prominent peak around a 2θ value of 18.7° .[\[21\]](#)

Conclusion

The various hydrates of **copper sulfate** exhibit a fascinating range of physical properties directly linked to their water content. From the vibrant blue of the pentahydrate to the white of the anhydrous form, these compounds serve as excellent models for studying hydration, dehydration, and crystallography. For professionals in research and drug development, a thorough understanding of these properties is essential for applications such as the use of anhydrous **copper sulfate** as a dehydrating agent or the controlled preparation of specific hydrates for use as precursors in chemical synthesis.[\[1\]](#) The experimental techniques of TGA and XRD are invaluable tools for characterizing these materials and ensuring their suitability for their intended applications.

References

- BYJU'S. (n.d.). **Copper Sulfate** (CuSO₄).
- Allen, A. (n.d.). **Copper Sulfate**: Properties, Uses, & Manufacturing Process.
- Ataman Kimya. (n.d.). COPPER SULPHATE MONOHYDRATE.
- Ataman Kimya. (n.d.). **COPPER SULFATE**.
- Global Substance Registration System. (n.d.). **Copper Sulfate** Monohydrate.
- Wikipedia. (2024, January 5). Copper(II) sulfate.
- Sciencemadness Wiki. (2023, August 26). Copper(II) sulfate.
- Cheng, L., et al. (2019). Thermal analysis and decomposition kinetics of the dehydration of **copper sulfate** pentahydrate. *Journal of Thermal Analysis and Calorimetry*, 135(5), 2697-2703.
- Belton, D. (2020, November 28). Thermogravimetric Analysis – Copper Sulphate Pentahydrate [Video]. YouTube.
- Mettler Toledo. (n.d.). Thermal Decomposition of **Copper Sulfate** Pentahydrate.
- ResearchGate. (n.d.). XRD powder patterns of copper (II) sulfate pentahydrate (a) and CuO nanoparticles (b).
- International Atomic Energy Agency. (2019). Thermal analysis and decomposition kinetics of the dehydration of **copper sulfate** pentahydrate.
- Crystal growing wiki. (n.d.). Copper(II) sulfate.
- IPL.org. (n.d.). Decomposition Of **Copper Sulfate** Pentahydrate Lab Report.
- Thermal Support. (n.d.). Measurement of Waters of Hydration with Pyris 6 TGA.
- National Center for Biotechnology Information. (n.d.). **Copper Sulfate**. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). **Copper sulfate** pentahydrate. PubChem Compound Database.
- ResearchGate. (n.d.). XRD pattern of **copper sulfate** pentahydrate.
- SciELO. (2015). Solubilities and physical properties of saturated solutions in the **copper sulfate** + sulfuric acid + seawater system at different temperatures.
- Manica S.p.a. (2024, March 11). What's copper sulphate monohydrate?.
- Semantic Scholar. (n.d.). Growth of **Copper Sulfate** Pentahydrate Single Crystals by Slow Evaporation Technique.
- The Royal Society. (1934). The crystal structure of copper sulphate pentahydrate, CuSO₄.5H₂O. *Proceedings of the Royal Society A*.
- Royal Society of Chemistry. (2020). Crystallisation of copper sulphate pentahydrate from aqueous solution in absence and presence of sodium chloride.
- National Center for Biotechnology Information. (n.d.). Cupric sulfate monohydrate. PubChem Compound Database.

- Materials Project. (n.d.). mp-20525: CuSO₄ (Orthorhombic, Pnma, 62).
- Doc Brown's Chemistry. (n.d.). Uses and applications of **Copper sulfate**.
- ResearchGate. (2018). What is the best experimental procedure to determine the solubility of copper sulphate at different temperatures?.
- National Center for Biotechnology Information. (2024). Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu₂ZnSnS₄ Nanopowders.
- Semantic Scholar. (1934). Crystal Structure of Copper Sulphate.
- Vagapar. (2024, June 12). Water of hydration in CuSO₄.5H₂O. A Thermogravimetric analysis (TGA) based numerical [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). Copper sulphate trihydrate. PubChem Compound Database.
- Analytical Chemistry. (2018, November 30). Explain the nature of thermogram of Copper Sulphate Pentahydrate (CuSO₄ 5H₂O) [Video]. YouTube.
- University of New Hampshire. (n.d.). Mechanism Studies of the Thermal Decomposition of Hydrated Copper Nitrate and **Copper Sulfate**.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind the Blue Crystal: Understanding Copper(II) Sulfate Hydrates.
- 911Metallurgist. (2017, June 18). CuSO₄ **Copper Sulfate** Crystallization.
- Chemistry For Everyone. (2025, June 25). What Is Anhydrous **Copper Sulfate** And What Is It Used For? [Video]. YouTube.
- Datapdf.com. (2015, November 19). Uncovering the Terahertz Spectrum of **Copper Sulfate** Pentahydrate.
- ResearchGate. (n.d.). X-ray diffraction characterization of **copper sulfate** powder.
- Quora. (2022, October 24). What is anhydrous **copper sulfate**?

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Copper(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. Copper Sulfate | CuSO₄ | CID 24462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uses and applications of Copper sulfate CuSO₄ CuSO₄.5H₂O physical properties chemical reactions chemical properties [docbrown.info]
- 4. Chemical properties and color changes of copper sulfate_Chemicalbook [chemicalbook.com]
- 5. nbino.com [nbino.com]
- 6. byjus.com [byjus.com]
- 7. Copper sulfate pentahydrate | CuSO₄.5H₂O | CID 24463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. tmc.co.kr [tmc.co.kr]
- 10. camachem.com [camachem.com]
- 11. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 12. youtube.com [youtube.com]
- 13. Copper(II) sulfate - Crystal growing [en.crystals.info]
- 14. Copper sulphate trihydrate | CuH₆O₇S | CID 22255885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Cupric sulfate monohydrate | CuH₂O₅S | CID 61499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Copper Sulfate: Properties, Uses, & Manufacturing Process [allen.in]
- 17. scielo.br [scielo.br]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. m.youtube.com [m.youtube.com]
- 20. mt.com [mt.com]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical properties of different copper sulfate hydrates]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158482#physical-properties-of-different-copper-sulfate-hydrates>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com